molecular formula C14H13N3O2S B4793513 N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide

N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide

Cat. No. B4793513
M. Wt: 287.34 g/mol
InChI Key: LEOZOCAJOPAGRO-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide, also known as THPB, is a chemical compound that has been widely studied for its potential use in scientific research applications. THPB is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research in the field of biomedicine.

Mechanism of Action

The mechanism of action of N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide is not fully understood, but studies have suggested that it may act through various pathways, including the inhibition of cell proliferation and induction of apoptosis in cancer cells, the reduction of oxidative stress in neurons, and the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, neuroprotection, and anti-inflammatory effects. N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide has also been shown to have antioxidant properties, reducing oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide in lab experiments is its ability to inhibit cancer cell proliferation and induce apoptosis, making it a promising candidate for cancer research. Additionally, N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide has been shown to have neuroprotective effects and anti-inflammatory properties, making it useful for studying neurological disorders and inflammation. However, one limitation of using N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide, including further studies on its mechanism of action, its potential use in cancer treatment, and its neuroprotective and anti-inflammatory effects. Additionally, future research may focus on developing more effective methods for synthesizing N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide and improving its solubility for use in lab experiments. Overall, N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide shows promise as a potential therapeutic agent for various biomedical applications and warrants further investigation.

Scientific Research Applications

N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain. N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide has also been studied for its potential use in anti-inflammatory therapy, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c15-17-14(19)12(9-11-7-4-8-20-11)16-13(18)10-5-2-1-3-6-10/h1-9H,15H2,(H,16,18)(H,17,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOZOCAJOPAGRO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propenhydrazide, 2-benzoylamino-3-(2-thienyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide
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N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide
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N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide
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N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide
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N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide
Reactant of Route 6
N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide

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